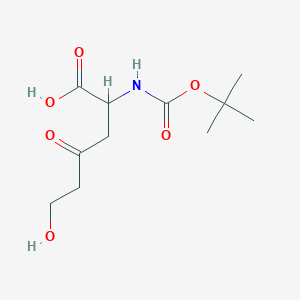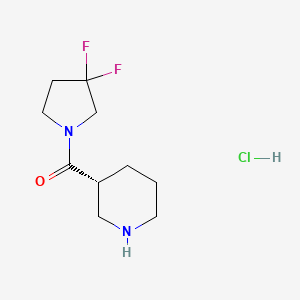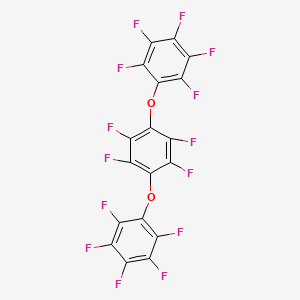
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with a substituted phenol, such as 4-ethylphenol.
Cyclization: The phenol undergoes cyclization with an appropriate reagent, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide to form the benzopyran ring.
Reduction: The resulting benzopyranone is then reduced using a reducing agent like sodium borohydride to yield the dihydrobenzopyran.
Amination: Finally, the dihydrobenzopyran is subjected to amination using reagents like ammonia or an amine source under suitable conditions to introduce the amine group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the cyclization and reduction steps, and automated systems for the amination process to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further reduce the compound to more saturated derivatives using agents like lithium aluminum hydride.
Substitution: The amine group allows for various substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological properties. Benzopyrans are known for their antioxidant, anti-inflammatory, and anticancer activities. Research is ongoing to explore the specific biological activities of this compound and its derivatives.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. These include their use as anti-inflammatory agents, antioxidants, and potential anticancer drugs. The amine group in the compound allows for further modifications to enhance its biological activity and selectivity.
Industry
Industrially, this compound can be used in the synthesis of dyes, polymers, and other materials. Its unique structural features make it a valuable intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with targets involved in oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethyl-2H-1-benzopyran-2-one: Similar structure but lacks the amine group.
3,4-dihydro-2H-1-benzopyran-4-amine: Similar structure but lacks the ethyl group.
8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to the presence of both the ethyl group and the amine group, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
8-ethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-5,10H,2,6-7,12H2,1H3 |
InChI-Schlüssel |
NRBGQXPNOFAEMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(CCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)






![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)




